3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
3, 11, 12-Trihydroxy-1(10)-spirovetiven-2-one belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 11, 12-Trihydroxy-1(10)-spirovetiven-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one is primarily located in the cytoplasm. Outside of the human body, 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one can be found in alcoholic beverages and potato. This makes 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
220328-04-1
VCID:
VC0131979
InChI:
InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3
SMILES:
CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O
Molecular Formula:
C15H24O4
Molecular Weight:
268.35 g/mol
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
CAS No.: 220328-04-1
Cat. No.: VC0131979
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3, 11, 12-Trihydroxy-1(10)-spirovetiven-2-one belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 11, 12-Trihydroxy-1(10)-spirovetiven-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one is primarily located in the cytoplasm. Outside of the human body, 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one can be found in alcoholic beverages and potato. This makes 3, 11, 12-trihydroxy-1(10)-spirovetiven-2-one a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 220328-04-1 |
| Molecular Formula | C15H24O4 |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one |
| Standard InChI | InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3 |
| Standard InChI Key | DQOOWVDEQWNBKX-UHFFFAOYSA-N |
| SMILES | CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O |
| Canonical SMILES | CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator